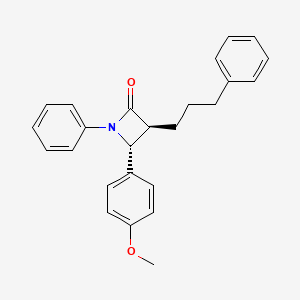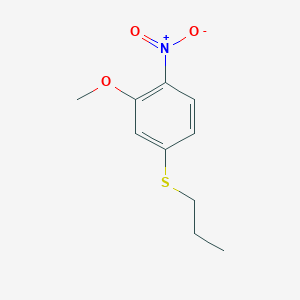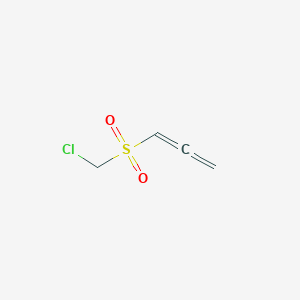
Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Hydrazinecarboxamide, N-(2,6-dimethylphenyl)- involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods . The reaction typically involves the activation of carboxylic acids to form more reactive intermediates such as anhydrides, acyl imidazoles, or acyl halides, which then react with amines to form the desired amide . Industrial production methods may involve optimizing these reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Hydrazinecarboxamide, N-(2,6-dimethylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Hydrazinecarboxamide, N-(2,6-dimethylphenyl)- has a wide range of scientific research applications. It is primarily used as an inhibitor of endosomal trafficking, which is crucial for studying the mechanisms of various bacterial toxins and viral infections . This compound has been shown to prevent the cytotoxic activity of toxins such as B. anthrax lethal toxin, diphtheria toxin, and P. aeruginosa ExoA by blocking endosomal trafficking and maturation into acidified late endosomes . Additionally, it inhibits low-pH-dependent viral infectivity by viruses such as the Armstrong strain of LCMV and the A/WSN/33 strain of influenza virus .
Mécanisme D'action
The mechanism of action of Hydrazinecarboxamide, N-(2,6-dimethylphenyl)- involves blocking the trafficking pathways in acidified endosomes without affecting endosome pH . This inhibition prevents the toxins and viruses from exerting their cytotoxic effects by interfering with their entry route into the host cells . The exact molecular targets and pathways involved in this process are still under investigation .
Comparaison Avec Des Composés Similaires
Hydrazinecarboxamide, N-(2,6-dimethylphenyl)- is unique in its ability to inhibit endosomal trafficking without affecting endosome pH . Similar compounds include other semicarbazone derivatives such as 4-Bromobenzaldehyde-N-(2,6-dimethylphenyl)semicarbazone and (E)-2-(4-Bromobenzylidene)-N-(2,6-dimethylphenyl)hydrazinecarboxamide . These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy.
Propriétés
IUPAC Name |
1-amino-3-(2,6-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-4-3-5-7(2)8(6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBLFMCUKOQGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467705 |
Source


|
| Record name | Hydrazinecarboxamide, N-(2,6-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171277-86-4 |
Source


|
| Record name | Hydrazinecarboxamide, N-(2,6-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)

![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)



![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)


![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)
